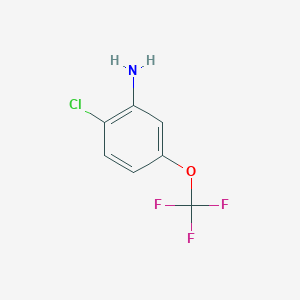

2-Chloro-5-(trifluoromethoxy)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Science

Aniline and its derivatives are fundamental precursors in the chemical industry, valued for their versatility and reactivity. The amino group attached to the benzene (B151609) ring makes these compounds highly susceptible to electrophilic substitution reactions, enabling a wide range of chemical transformations. This reactivity has established aniline derivatives as indispensable intermediates in the synthesis of numerous commercial products.

Key application areas for aniline derivatives include:

Pharmaceuticals: The aniline scaffold is a common feature in many therapeutic agents. Its derivatives are crucial for developing drugs such as anti-inflammatory agents, anticancer medications, and analgesics. innospk.com

Agrochemicals: Many modern herbicides, pesticides, and fungicides are synthesized from aniline-based intermediates. nih.govrhhz.net The specific substitutions on the aniline ring are critical for the biological activity and selectivity of these agricultural chemicals.

Dyes and Pigments: Historically, aniline was pivotal in the development of the synthetic dye industry. Today, aniline derivatives remain essential for producing a wide spectrum of azo dyes and other colorants used in textiles and printing. innospk.com

Polymers and Materials Science: Aniline derivatives are used in the production of polymers and advanced materials. For instance, they can be explored for their potential in creating materials with conductive or semiconductive properties. rsc.org

The broad utility of aniline derivatives underscores their enduring importance in both academic research and industrial-scale chemical synthesis.

Overview of Halogenated and Trifluoromethoxy-Substituted Aniline Compounds

Halogenated Anilines: The incorporation of halogen atoms (F, Cl, Br, I) onto the aniline ring influences the molecule's reactivity, lipophilicity, and biological activity. acs.orgacs.org A chlorine substituent, as seen in 2-Chloro-5-(trifluoromethoxy)aniline, enhances lipophilicity and influences the regioselectivity of further substitution reactions. The position of the halogen is crucial; for instance, a chlorine atom ortho to the amino group can sterically hinder certain reactions. Halogenated anilines are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.orggoogle.com

Trifluoromethoxy-Substituted Anilines: The trifluoromethoxy (-OCF₃) group has gained considerable attention in medicinal and agricultural chemistry. mdpi.comnih.gov Its properties include:

Strong Electron-Withdrawing Nature: The -OCF₃ group is a powerful electron-withdrawing substituent, which can significantly alter the electronic properties of the aromatic ring. ontosight.ai

High Lipophilicity: It is one of the most lipophilic substituents, which can enhance a molecule's ability to permeate biological membranes. mdpi.com

Metabolic Stability: The trifluoromethoxy group can improve the metabolic stability of a drug candidate by blocking potential sites of metabolism. mdpi.com

Molecules containing the -OCF₃ group often exhibit desirable pharmacological and biological properties, making them valuable targets in drug discovery and agrochemical development. nih.gov

Research Trajectories for this compound

This compound serves as a specialized building block, combining the features of both halogenated and trifluoromethoxy-substituted anilines. Its research applications are primarily as an intermediate in the synthesis of more complex, high-value molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 331-26-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₅ClF₃NO | sigmaaldrich.com |

| Molecular Weight | 211.57 g/mol | sigmaaldrich.com |

| IUPAC Name | 2-chloro-5-(trifluoromethoxy)phenylamine | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

Based on the reactivity of analogous compounds, the primary research trajectories for this molecule are:

Pharmaceutical Synthesis: Anilines with similar substitution patterns, such as 2-Fluoro-5-(trifluoromethyl)aniline, are pivotal intermediates in synthesizing pharmaceutical products, including quinazoline (B50416) derivatives with potential anticancer properties. innospk.com Similarly, 2-chloro-3-(trifluoromethyl)aniline (B1586914) is a raw material for synthesizing veterinary anti-inflammatory drugs. google.com This suggests a strong potential for this compound to be used in the development of novel therapeutic agents where the combined electronic and steric effects of the chloro and trifluoromethoxy groups can contribute to target binding and pharmacokinetic profiles.

Agrochemical Development: The trifluoromethylpyridine moiety, often synthesized from chloro- and trifluoromethyl-substituted precursors, is a key structural motif in numerous active agrochemical ingredients, including herbicides and fungicides. nih.govsemanticscholar.orggoogle.com The structural elements of this compound make it a promising candidate for the synthesis of new, effective crop protection agents. The presence of both chlorine and a trifluoromethoxy group can enhance the biological efficacy and stability of the final agrochemical product.

Advanced Materials: The unique electronic properties conferred by the substituent groups make this aniline derivative a candidate for research in materials science, particularly in the development of fluorinated materials with specific optical or electrical characteristics. ontosight.ai

The research interest in this compound lies in its utility as a versatile intermediate, enabling the construction of complex molecules with tailored properties for applications across multiple scientific disciplines.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHNMISYMABKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542836 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-26-0 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 2 Chloro 5 Trifluoromethoxy Aniline

Established Synthetic Routes to 2-Chloro-5-(trifluoromethoxy)aniline

Traditional synthesis of this compound relies on robust and well-documented chemical transformations. The most common approaches involve the sequential introduction of the required substituents onto an aromatic precursor, often culminating in the reduction of a nitro group to form the final aniline (B41778).

Direct Fluorination of Aromatic Precursors

The direct introduction of a trifluoromethoxy (-OCF₃) group onto an aromatic ring is a challenging transformation. Modern organofluorine chemistry has developed methods that often begin with phenolic precursors. For the synthesis of this compound, a plausible route would start with 2-chloro-5-aminophenol. The phenolic hydroxyl group can be converted to the trifluoromethoxy group through reaction with trifluoromethylating agents, such as trifluoromethyl iodide (CF₃I) or carbon tetrachloride and hydrogen fluoride (B91410) (the "Yarovenko-Raksha" reagent), often in the presence of a suitable base or catalyst. Early methodologies for introducing -OCF₃ groups utilized halogen-exchange reactions, though these have been largely superseded by more efficient catalytic methods.

Reactions of Aniline Derivatives with Chlorinating Agents

An alternative strategy involves the regioselective chlorination of an aniline derivative. This pathway would commence with 3-(trifluoromethoxy)aniline. The chlorination of anilines requires careful control to achieve the desired substitution pattern due to the strong activating and ortho-, para-directing nature of the amino group. nih.gov

In the case of 3-(trifluoromethoxy)aniline, the amino group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. Since the para position is occupied, substitution is expected at an ortho position. The trifluoromethoxy group is a deactivating, meta-directing group. The combined directing effects favor chlorination at the 2-position. Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS) or copper(II) chloride. nih.govbeilstein-journals.org The use of specific reagents and reaction conditions is crucial to maximize the yield of the desired 2-chloro isomer and minimize the formation of other isomers or dichlorinated byproducts. nih.gov

Reduction of Nitro Group Precursors

The most widely employed and reliable route to this compound is through the reduction of its corresponding nitro precursor, 2-chloro-5-(trifluoromethoxy)nitrobenzene. This method is advantageous due to the high efficiency and chemoselectivity of nitro group reductions. nih.gov

The synthesis of the nitro intermediate itself can be achieved by the nitration of 1-chloro-3-(trifluoromethoxy)benzene. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The trifluoromethoxy group at position 3 directs nitration to the ortho and para positions relative to itself (positions 2, 4, and 6), while the chlorine atom directs to its ortho and para positions (positions 2, 4, and 6). The synergistic directing effects strongly favor the formation of 2-chloro-5-(trifluoromethoxy)nitrobenzene.

Once the nitro precursor is obtained, the final step is the reduction of the nitro group to an amine. This transformation can be accomplished using a variety of reducing agents:

Catalytic Hydrogenation: This is a common industrial method, employing hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. acs.org This method is known for its high yields and clean reaction profiles.

Metal-Acid Systems: Reagents like tin chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or HCl, are classic and effective methods for this reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst provides a milder alternative to using high-pressure hydrogen gas. google.com

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of synthesizing complex molecules like this compound. These strategies often involve the development of novel catalytic systems and a deeper investigation into reaction selectivity.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of this aniline, particularly in the nitro group reduction step. The choice of catalyst can significantly influence reaction efficiency, selectivity, and conditions. While traditional catalysts like Pd/C and Raney-Ni are widely used, research continues to explore more economical and robust alternatives. acs.org

Recent developments have seen the use of catalysts based on more abundant metals like iron, manganese, and copper for nitroarene hydrogenation. acs.orgrsc.org These base-metal catalysts are attractive due to their lower cost and can offer high chemoselectivity, allowing the reduction of the nitro group while preserving other sensitive functional groups within the molecule. acs.org The selection of the catalyst, solvent, and reaction conditions can be tailored to optimize the yield and purity of the final product.

| Catalyst | Reducing Agent/System | Typical Conditions | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol, Room Temp to 50°C, 1-50 atm H₂ | High efficiency, widely used, good functional group tolerance. |

| Raney Nickel (Raney-Ni) | Hydrogen Gas (H₂) | Ethanol, Room Temp to 80°C, High Pressure H₂ | Highly active, pyrophoric nature requires careful handling. |

| Iron (Fe) Nanoparticles | Sodium Borohydride (NaBH₄) in Water/THF | Room Temperature | Mild conditions, uses an inexpensive metal. researchgate.net |

| Manganese Pincer Complex | Hydrogen Gas (H₂) | Toluene, 130°C, 50 bar H₂ | Air-stable base-metal catalyst, high chemoselectivity. acs.org |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Ethanol or Acetic Acid, Room Temperature, Low Pressure H₂ | "Adams' catalyst", very effective for aromatic nitro reductions. |

Green Chemistry Principles in this compound Production

The production of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. This approach to chemical synthesis aims to minimize the environmental impact by designing processes that reduce or eliminate the use and generation of hazardous substances. purkh.comepa.gov The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for achieving these goals. purkh.com Applying these principles to the synthesis of this compound involves a critical evaluation of feedstocks, reaction conditions, solvent use, and waste generation.

Key green chemistry principles relevant to the production of this compound include waste prevention, maximizing atom economy, and designing less hazardous chemical syntheses. epa.govnih.gov For instance, traditional multi-step syntheses of complex aromatic amines can generate significant waste. A green chemistry approach would favor synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and prevent waste generation from the outset, rather than treating it after the fact. epa.govacs.org

The use of safer solvents and auxiliaries is another crucial aspect. acs.org Many organic syntheses rely on volatile and often toxic solvents. Green chemistry encourages replacing these with safer alternatives like water, supercritical fluids, or ionic liquids, or designing processes that eliminate the need for solvents altogether. nih.gov Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure can significantly reduce the environmental and economic costs associated with production. nih.govacs.org The use of catalytic reagents over stoichiometric ones is also a core principle, as catalysts can be used in small amounts and recycled, minimizing waste. nih.gov While specific industrial syntheses for this compound are often proprietary, the application of these principles would involve selecting renewable feedstocks, reducing unnecessary derivatization steps, and employing real-time analysis to prevent the formation of byproducts. epa.govnih.gov

Table 1: The 12 Principles of Green Chemistry

| Principle Number | Principle Name | Description |

|---|---|---|

| 1 | Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. epa.gov |

| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.govacs.org |

| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. epa.gov |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. epa.gov |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. nih.gov |

| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. epa.govacs.org |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. nih.govacs.org |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. epa.gov |

| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. epa.govnih.gov |

Synthesis of Derivatives and Analogues of this compound

The chemical structure of this compound, featuring a nucleophilic amino group and a substituted aromatic ring, makes it a valuable building block for the synthesis of a wide range of derivatives and analogues. These modifications are pursued to create new molecules for various applications in materials science and life sciences.

Schiff Base Derivatives

Schiff bases, or imines, are a prominent class of compounds synthesized from anilines. They are formed through the condensation reaction of the primary amino group of this compound with the carbonyl group of an aldehyde or a ketone. uj.ac.zaorientjchem.org This reaction typically involves refluxing the aniline and the carbonyl compound in a solvent like ethanol. tsijournals.com The resulting Schiff base contains an azomethine or imine group (-C=N-), which is of significant chemical and biological interest. tsijournals.cominternationaljournalcorner.com A variety of aromatic aldehydes can be reacted with substituted anilines to create a diverse library of Schiff base compounds. uj.ac.zabjmu.edu.cn

General Reaction for Schiff Base Synthesis: R-CHO (Aldehyde) + H₂N-Ar (Aniline) → R-CH=N-Ar (Schiff Base) + H₂O

The structural variability of these derivatives is extensive, as different aldehydes and ketones can be employed to introduce various substituents (R-groups) into the final molecule. internationaljournalcorner.com

Metal Complexes Derived from this compound Schiff Bases

Schiff bases are excellent ligands, capable of coordinating with a wide array of metal ions to form stable metal complexes. tsijournals.comnih.gov The imine nitrogen atom of the Schiff base derived from this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. tsijournals.com If the aldehyde or ketone precursor used in the Schiff base synthesis contains other donor atoms (like oxygen or sulfur), the resulting ligand can be bidentate or polydentate, allowing for the formation of chelate rings with the metal ion, which enhances the stability of the complex. nih.gov

The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent. tsijournals.com A wide range of metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II), have been used to form complexes with Schiff bases derived from substituted anilines. tsijournals.comnih.gov The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, leading to diverse geometries and coordination environments around the central metal ion. nih.gov

Table 2: Examples of Metal Ions Used in Schiff Base Complexation

| Metal Ion | Typical Oxidation State |

|---|---|

| Copper | Cu(II) |

| Nickel | Ni(II) |

| Cobalt | Co(II) |

| Zinc | Zn(II) |

| Manganese | Mn(II) |

Modified Aniline Core Structures

Modification of the aniline core of this compound involves altering the substitution pattern or introducing new functional groups onto the benzene (B151609) ring. Such modifications are key in fine-tuning the electronic and steric properties of the molecule. One advanced strategy for such modifications is the direct trifluoromethoxylation of aniline derivatives. For example, protocols have been developed for the ortho-trifluoromethoxylation of N-aryl-N-hydroxyacetamides using reagents like 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), followed by a migration step. nih.gov This methodology allows for the precise introduction of a trifluoromethoxy group at a specific position on the aniline ring, a transformation that is otherwise challenging. nih.gov Other core modifications could involve electrophilic aromatic substitution reactions, although the existing electron-withdrawing trifluoromethoxy group and the chloro substituent would direct incoming electrophiles to specific positions and potentially deactivate the ring towards certain reactions.

Introduction of Additional Halogen or Alkyl Substituents

Further functionalization of the this compound scaffold can be achieved by introducing additional halogen or alkyl groups. The synthesis of multi-substituted anilines is a common strategy in the development of new chemical entities. mdpi.com For instance, alkyl groups can be introduced onto the aromatic ring through various methods, including Friedel-Crafts alkylation, although this reaction can be limited by the deactivating nature of the substituents already present. A more targeted approach might involve a multi-step synthesis starting from a different precursor. For example, the synthesis of 2-methyl-3-trifluoromethyl aniline has been achieved from 2-chloro-3-trifluoromethylaniline by first introducing a methylthio group, which is then converted to a chloromethyl group and subsequently reduced. google.com

The introduction of additional halogens can be accomplished via electrophilic halogenation. The specific regiochemistry of the halogenation would be dictated by the directing effects of the existing amino, chloro, and trifluoromethoxy groups. The development of new halogen-containing drugs often relies on synthetic routes that allow for the precise placement of halogen atoms to modulate the molecule's properties. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one |

| 2-chloro-3-trifluoromethylaniline |

| 2-methyl-3-trifluoromethyl aniline |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Zinc(II) |

| Manganese(II) |

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Trifluoromethoxy Aniline

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations provide fundamental insights into the three-dimensional arrangement of atoms in a molecule and the forces governing its structure.

Optimized Geometries and Conformational Analysis

A comprehensive conformational analysis for 2-chloro-5-(trifluoromethoxy)aniline, which would involve identifying the most stable spatial arrangements of its atoms, does not appear to be documented in dedicated scholarly articles. Such studies would typically involve computational methods to rotate flexible parts of the molecule, like the trifluoromethoxy and amine groups, to find the lowest energy conformer.

Bond Lengths and Angles

Electronic Structure Analysis

HOMO-LUMO Energy Gap Analysis and Electron Density Delocalization

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic transitions and reactivity. The energy gap between these orbitals is a key indicator of molecular stability. However, specific studies detailing the HOMO-LUMO gap and the delocalization of electron density for this compound are not found in the available research.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule, including charge transfer interactions and hyperconjugative effects. Dedicated NBO analysis for this compound has not been identified in the reviewed scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. This analysis visually represents the charge distribution. While a powerful predictive tool, specific MEP surface analyses for this compound are not available in the public research domain.

Vibrational Spectroscopy and Theoretical Calculations

No published studies were found that provide a detailed analysis of the vibrational spectra of this compound.

Fourier Transform-Infrared (FT-IR) and FT-Raman Spectral Analysis

There is no available literature containing the experimental or theoretically calculated FT-IR and FT-Raman spectra for this specific compound.

Potential Energy Distribution (PED) Analysis

A Potential Energy Distribution (PED) analysis, which assigns vibrational frequencies to specific molecular motions, has not been published for this compound.

Influence of Substituents on Vibrational Wavenumbers

While the influence of chloro and trifluoromethoxy substituents can be generally inferred from established chemical principles, a specific computational study detailing their combined effect on the vibrational wavenumbers of the aniline (B41778) ring in this particular configuration is not available.

Thermodynamic Parameters and Stability Studies

Detailed thermodynamic analysis based on theoretical calculations for this compound is absent from the current scientific literature.

Gibbs Free Energy and Enthalpy Changes

No data from computational studies on the Gibbs Free Energy and Enthalpy changes associated with this compound could be located.

Temperature Dependence of Thermodynamic Properties

Research detailing the correlation and temperature dependence of thermodynamic properties such as heat capacity, entropy, and enthalpy for this compound has not been published.

Non-Linear Optical (NLO) Properties

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-accepting group (EAG) through a π-conjugated system. In the case of this compound, the amino group (-NH₂) acts as an electron donor, while the chloro (-Cl) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing.

First-Order Hyperpolarizability

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit significant second-harmonic generation (SHG), a phenomenon where light of a particular frequency is converted to light of double that frequency. Theoretical calculations, often employing Density Functional Theory (DFT), are a common approach to predict the hyperpolarizability of molecules. sciensage.info

For a molecule to have a non-zero β, it must be non-centrosymmetric. The substitution pattern of this compound ensures this condition. The magnitude of β is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge connecting them.

In the absence of specific computational results for this compound, a comparative analysis with related aniline derivatives can provide insight. For instance, computational studies on halogenated anilines have shown that the nature and position of the halogen substituent significantly influence the NLO properties. bohrium.com Generally, the introduction of electron-withdrawing groups on the aniline ring can enhance the hyperpolarizability, provided there is an effective charge transfer pathway.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation of the first-order hyperpolarizability of this compound, along with comparative theoretical values for aniline and p-chloroaniline from computational studies. researchgate.net The values for the target compound are presented for illustrative purposes to demonstrate the expected trends.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First-Order Hyperpolarizability (β) [a.u.] |

|---|---|---|---|

| Aniline | 1.53 | 68.9 | 145.8 |

| p-Chloroaniline | 2.98 | 81.2 | 210.5 |

| This compound (Theoretical Estimate) | ~3.5-4.5 | ~90-100 | ~250-350 |

Note: The values for this compound are theoretical estimates for illustrative purposes and are not from direct computational studies. The values for aniline and p-chloroaniline are based on computational studies found in the literature for comparison. researchgate.net

Relationship between Molecular Structure and NLO Response

The NLO response of this compound is intrinsically linked to its molecular structure. The key structural features influencing its potential NLO properties are:

The Amino Group (-NH₂): As a strong electron-donating group, the amino group is the primary source of electrons for intramolecular charge transfer. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene (B151609) ring. doubtnut.com

The Benzene Ring: The aromatic ring acts as a π-conjugated bridge, facilitating the transfer of electron density from the donor to the acceptor groups. The efficiency of this charge transfer is crucial for a high NLO response.

The relative positions of the donor and acceptor groups are critical. In this compound, the meta-position of the strong electron-withdrawing trifluoromethoxy group with respect to the amino donor group establishes a charge transfer pathway across the benzene ring. The ortho-positioned chlorine atom further enhances the electron-withdrawing nature of the system. This "push-pull" electronic structure is a well-established principle for designing molecules with significant NLO responses.

The following table summarizes the expected influence of the substituents on the electronic properties relevant to the NLO response of this compound.

| Substituent | Position | Electronic Effect | Expected Impact on NLO Response |

|---|---|---|---|

| Amino (-NH₂) | 1 | Strong Electron-Donating (Donor) | Initiates intramolecular charge transfer. |

| Chloro (-Cl) | 2 | Electron-Withdrawing (Acceptor) | Enhances the overall electron-accepting character of the molecule. |

| Trifluoromethoxy (-OCF₃) | 5 | Strong Electron-Withdrawing (Acceptor) | Significantly increases the intramolecular charge transfer, potentially leading to a larger first-order hyperpolarizability. |

Applications in Pharmaceutical and Agrochemical Synthesis

Role as a Key Intermediate in Drug Synthesis

In the pharmaceutical sector, 2-Chloro-5-(trifluoromethoxy)aniline is utilized as a precursor for the creation of various therapeutic agents. Its structural motifs are incorporated into larger molecules to modulate their biological activity and pharmacokinetic profiles.

While direct and detailed research on the use of this compound in the synthesis of specific commercial anti-inflammatory drugs is not widely published in publicly accessible literature, the core structure of halogenated and trifluoromethoxylated anilines is of significant interest in medicinal chemistry. The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the use of aniline (B41778) derivatives. The rationale for using a compound like this compound lies in the ability of the trifluoromethoxy group to act as a bioisostere for other functional groups, potentially leading to improved efficacy and a better side-effect profile.

The development of new therapeutic agents is a continuous effort in the pharmaceutical industry, and versatile building blocks are essential for this process. Aniline derivatives are fundamental in the synthesis of a wide array of drugs. The incorporation of fluorine-containing groups, such as trifluoromethoxy, is a common strategy to enhance the drug-like properties of a molecule. These properties can include increased metabolic stability, which prolongs the drug's action in the body, and enhanced membrane permeability, which can improve absorption.

This compound serves as a precursor for a range of bioactive molecules. Its amine group provides a reactive site for further chemical modifications, allowing for the construction of more complex molecular architectures. The combination of the chloro and trifluoromethoxy groups on the aromatic ring influences the electronic properties and reactivity of the molecule, guiding the synthetic pathway towards the desired bioactive compounds.

Utility in Pesticide and Herbicide Production

In the agrochemical industry, the development of effective and selective pesticides and herbicides is crucial for crop protection. Fluorinated compounds, in particular, have seen a rise in application due to their enhanced biological activity. While specific, publicly available examples of pesticides or herbicides synthesized directly from this compound are limited, the broader class of trifluoromethyl and chloro-substituted anilines are known intermediates in the production of various agrochemicals. These functional groups can contribute to the molecule's efficacy and its environmental degradation profile. For instance, a related compound, 2-chloro-5-trifluoromethylpyridine, is a key intermediate in the synthesis of the herbicide fluazifop.

Development of Dyes and Pigments

Aromatic amines are foundational components in the synthesis of a vast number of dyes and pigments. The amine group can be diazotized and then coupled with other aromatic compounds to form azo dyes, which represent a large and important class of colorants.

It is important to note a point of potential confusion in chemical literature and commercial listings. The name "Fast Orange Salt RD" is often associated with the compound 2-Chloro-5-(trifluoromethyl)aniline, which is structurally different from this compound. Therefore, while aromatic amines are central to the production of azo dyes and pigments, there is no direct evidence in the reviewed literature to suggest that this compound is specifically used in the production of a dye or pigment named "Fast Orange Salt RD." The synthesis of such colorants typically involves the diazotization of an aromatic amine followed by a coupling reaction, and the specific amine used determines the final color and properties of the dye.

Potential Applications in Materials Science

The inherent properties of the trifluoromethoxy group have spurred interest in the use of compounds like this compound in materials science. The demand for materials that are both thermally stable and chemically inert has driven the incorporation of -OCF₃ groups into various molecular frameworks. mdpi.com

Novel Polymer Development

The structure of this compound makes it a candidate for the development of novel polymers with specialized properties. The amino group offers a potential site for polymerization reactions, allowing the molecule to be linked into long polymer chains. The inclusion of the trifluoromethoxy group into a polymer backbone is anticipated to confer enhanced stability, chemical resistance, and potentially unique optical or electrical properties. This aligns with a broader trend in materials science focusing on fluorinated compounds to develop high-performance materials.

Environmental Fate and Ecotoxicology of 2 Chloro 5 Trifluoromethoxy Aniline

Environmental Persistence and Degradation

The environmental persistence of a chemical is a key determinant of its potential to cause long-term ecological harm. For 2-Chloro-5-(trifluoromethoxy)aniline, its molecular structure, featuring both chlorine and a trifluoromethoxy group, suggests a significant degree of recalcitrance in the environment.

The presence of fluorine atoms in organic molecules is known to significantly increase their resistance to degradation. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making compounds containing this bond less susceptible to both biotic and abiotic degradation processes. researchgate.net In the case of this compound, the trifluoromethoxy (-OCF3) group contributes to its stability. nih.gov

Organofluorine compounds are generally more persistent and can be more toxic than their non-fluorinated counterparts. researchgate.net The trifluoromethyl group (-CF3), a related functionality, is known to be highly resistant to defluorination, and this stability is largely shared by the trifluoromethoxy group. researchgate.net While microbial degradation of some fluorinated aromatic compounds can occur, the process is often slow and requires specific microbial strains and environmental conditions. mdpi.com For instance, the degradation of compounds with trifluoromethyl groups has been observed, but the stability of the trifluoromethoxy group may present a greater challenge for microbial enzymes. tandfonline.com

The combination of a chloro-substituent and a trifluoromethoxy group on the aniline (B41778) ring likely enhances the molecule's resistance to microbial breakdown. Halogenated anilines, in general, are known for their persistence in the environment. ekb.eg The strong electron-withdrawing nature of both the chlorine atom and the trifluoromethoxy group can decrease the susceptibility of the aromatic ring to oxidative cleavage by microbial dioxygenases, a common pathway in the degradation of aromatic compounds.

The mobility of a chemical in the environment dictates its distribution across different environmental compartments such as soil, water, and air. For this compound, its mobility is influenced by factors such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles.

Halogenated anilines, as a class, are known to be released into the environment through various human activities. ekb.eg Once in the environment, their transport and fate are governed by their physicochemical properties. While specific data for this compound is scarce, information on related compounds can provide insights. For example, halogenated anilines have been detected in various environmental matrices, indicating some degree of mobility. researchgate.net

The potential for long-range transport of fluorinated organic compounds is a significant concern. researchgate.net Due to their persistence, these compounds can travel far from their original source, reaching remote ecosystems. researchgate.netnih.gov The properties of many fluorinated compounds, including their potential for atmospheric transport, suggest that this compound could also be subject to long-range environmental distribution. researchgate.net

Ecotoxicological Impact Assessments

The ecotoxicological impact of a chemical refers to its adverse effects on living organisms in the environment. The available information, primarily from safety data sheets of analogous compounds and studies on related chemical classes, suggests that this compound is likely to be toxic to aquatic organisms and may have detrimental effects on plant life.

Safety data for the closely related compound, 2-Chloro-5-(trifluoromethyl)aniline, indicates that it is "Toxic to aquatic life with long lasting effects". thermofisher.com This suggests a high probability that this compound exhibits similar aquatic toxicity. Aniline and its chlorinated derivatives are recognized as being toxic to a wide range of aquatic organisms. researchgate.net

The toxicity of anilines to aquatic life can vary significantly among different species. scispace.com For instance, crustaceans have been found to be more sensitive to some anilines than bacteria and protozoa. scispace.com The table below presents toxicity data for the parent compound, aniline, to provide a general context for the potential toxicity of its derivatives.

Table 1: Acute and Chronic Toxicity of Aniline to Various Aquatic Organisms

| Species | Endpoint | Concentration | Exposure Duration | Reference |

|---|---|---|---|---|

| Brachydanio rerio (Zebra fish) | LC50 | 39 mg/L | 28 days | ccme.ca |

| Goldfish | LC50 | 5.1 mg/L | 8 days post-hatch | ccme.ca |

| Bass | LC50 | 5.4 mg/L | 8 days post-hatch | ccme.ca |

| Daphnia magna (Water flea) | LOEC | 21.8 µg/L | 14 days | ccme.ca |

| Anacystis aeruginosa (Blue-green alga) | Toxic Threshold | 0.16 mg/L | 8 days | ccme.ca |

This data is for the parent compound Aniline and is intended to be illustrative of the potential toxicity of its derivatives. LC50: Lethal Concentration for 50% of the test organisms. LOEC: Lowest Observed Effect Concentration.

The persistence of this compound, as discussed in section 6.1.1, is a strong indicator of its potential to cause long-term adverse effects in aquatic environments. Persistent chemicals can accumulate in the environment over time, leading to chronic exposure for aquatic organisms.

Halogenated aromatic compounds are known for their potential to cause subtle and delayed toxic effects, which may include reproductive disorders and other chronic issues. msdvetmanual.com The long-term presence of such compounds in aquatic ecosystems can lead to bioaccumulation in organisms, and potentially biomagnification through the food chain. researchgate.net Although specific bioaccumulation data for this compound are not available, the properties of fluorinated compounds suggest that this is a possibility that warrants further investigation. researchgate.net The continuous release of highly persistent substances like many PFAS is a concern because it can lead to increasing concentrations and a higher probability of both known and unknown adverse effects. rsc.org

The potential phytotoxicity of this compound is an important aspect of its ecotoxicological profile. Studies on the parent compound, aniline, have demonstrated its harmful effects on plants. Research on wheat (Triticum aestivum L.) has shown that aniline can inhibit growth and cause genotoxicity. nih.gov

In a study on the effects of aniline on wheat seedlings, a decrease in shoot height, root length, fresh weight, and dry weight was observed at concentrations ranging from 25 to 200 mg/L. nih.gov Furthermore, aniline was found to be genotoxic to wheat root tip cells, as indicated by a decrease in the mitotic index and an increase in the frequency of micronuclei and chromosomal aberrations. nih.gov

Table 2: Effects of Aniline on the Growth of Triticum aestivum L. Seedlings

| Aniline Concentration (mg/L) | Effect on Shoot Height | Effect on Root Length | Effect on Fresh Weight | Effect on Dry Weight | Reference |

|---|---|---|---|---|---|

| 25 - 200 | Decreased | Decreased | Decreased | Decreased | nih.gov |

This data is for the parent compound Aniline and is intended to be illustrative of the potential phytotoxicity of its derivatives.

Given that halogenation and fluorination can alter the toxicity of organic compounds, it is plausible that this compound could also exert phytotoxic effects. The presence of the chloro and trifluoromethoxy groups may influence its uptake, translocation, and mode of action within plant tissues.

Effects on Crustacean Species (e.g., Artemia franciscana Kellogg)

Limited research has been conducted on the specific effects of this compound on crustacean species, and no studies pertaining to its impact on Artemia franciscana Kellogg were identified. However, research on other aniline compounds provides insight into the potential ecotoxicological effects on crustaceans.

Aromatic amines, such as anilines and their derivatives, are recognized as a significant class of environmental pollutants. unige.ch Studies on various anilines have demonstrated considerable toxicity to crustaceans, which appear to be more sensitive to these compounds than bacteria and protozoa. unige.chscispace.com For instance, research on aniline, 2-chloroaniline (B154045), 3-chloroaniline, 4-chloroaniline, and 3,5-dichloroaniline (B42879) revealed that crustaceans like Daphnia magna and Thamnocephalus platyurus exhibited higher sensitivity compared to other tested aquatic organisms. unige.chscispace.comresearchgate.net

The toxicity of different anilines to crustaceans can vary, and a clear structure-activity relationship is not always evident. unige.chscispace.com One study indicated that for both Daphnia magna and Thamnocephalus platyurus, 2-chloroaniline was notably more toxic than the other tested anilines. scispace.com The 24-hour EC50 values for a range of anilines and other water pollutants on Daphnia magna have been determined, with some chloroanilines falling into the highly toxic concentration range below 1 mg/L. nm.gov

Given the demonstrated sensitivity of crustaceans to various aniline compounds, it is plausible that this compound could also exert toxic effects on species like Artemia franciscana. However, without direct empirical data, the specific toxicity profile remains undetermined.

Table 1: Toxicity of Various Anilines to Crustacean Species

| Compound | Test Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Aniline | Daphnia magna | 24 h | EC50 | 0.36 | unige.ch |

| 2-Chloroaniline | Daphnia magna | 24 h | EC50 | 0.13 | unige.ch |

| 3-Chloroaniline | Daphnia magna | 24 h | EC50 | 0.33 | unige.ch |

| 4-Chloroaniline | Daphnia magna | 24 h | EC50 | 0.33 | unige.ch |

| 3,5-Dichloroaniline | Daphnia magna | 24 h | EC50 | 0.32 | unige.ch |

| Aniline | Thamnocephalus platyurus | 24 h | LC50 | 15.2 | unige.ch |

| 2-Chloroaniline | Thamnocephalus platyurus | 24 h | LC50 | 1.8 | unige.ch |

| 3-Chloroaniline | Thamnocephalus platyurus | 24 h | LC50 | 5.2 | unige.ch |

| 4-Chloroaniline | Thamnocephalus platyurus | 24 h | LC50 | 4.8 | unige.ch |

| 3,5-Dichloroaniline | Thamnocephalus platyurus | 24 h | LC50 | 1.8 | unige.ch |

*EC50: The concentration of a substance that causes a specific effect in 50% of the test population. *LC50: The concentration of a substance that is lethal to 50% of the test population.

Volatile Organic Compound (VOC) Considerations

This compound is considered to be a volatile organic compound (VOC). thermofisher.com This characteristic suggests that the compound can readily evaporate from surfaces and has the potential to be mobile in the environment. thermofisher.com The volatility of a chemical compound is a key factor in its environmental distribution, influencing its presence in the atmosphere and its potential for long-range transport.

The volatilization of this compound from water bodies or moist soil surfaces can be a significant environmental fate process. Once in the atmosphere, its persistence and potential for degradation through processes such as photolysis or reaction with hydroxyl radicals would determine its atmospheric lifetime and impact.

Table 2: Volatility-Related Properties of a Structurally Similar Compound

| Compound | Property | Value | Reference |

| 2-chloro-5-(trifluoromethyl)pyridine (B1661970) | Vapor Pressure | 40 mm Hg at 70°C | jubilantingrevia.com |

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow).

Direct studies on the bioconcentration factor (BCF) or bioaccumulation of this compound were not found in the reviewed literature. However, the bioaccumulation potential can be inferred from the properties of related compounds. For instance, the parent compound, aniline, has a relatively low log Kow of 0.90, which suggests it does not have a high potential for bioaccumulation. ccme.ca Calculated BCF values for aniline in fish are less than 10, indicating it is unlikely to bioconcentrate in aquatic organisms. ccme.ca

For a structurally similar compound, 2-chloro-5-(trifluoromethyl)pyridine, an estimated log Kow of 2.41 has been reported. jubilantingrevia.com Generally, compounds with a log Kow greater than 3 are considered to have a moderate to high potential for bioaccumulation. The estimated log Kow for this related pyridine (B92270) derivative suggests a moderate potential for bioaccumulation.

The presence of the trifluoromethoxy group and the chlorine atom in this compound will influence its lipophilicity and, consequently, its bioaccumulation potential. While the amino group can increase water solubility, the halogenated substituents tend to increase lipophilicity. solubilityofthings.com A comprehensive assessment would require experimental determination of the log Kow and BCF for this compound.

Table 3: Bioaccumulation-Related Properties of Aniline and a Structurally Similar Compound

| Compound | Property | Value | Reference |

| Aniline | log Kow | 0.90 | ccme.ca |

| 2-chloro-5-(trifluoromethyl)pyridine | log Kow (estimated) | 2.41 | jubilantingrevia.com |

Toxicological Profiles and Safety Considerations for 2 Chloro 5 Trifluoromethoxy Aniline

Acute Toxicity Studies

Acute toxicity assessments are fundamental in characterizing the immediate hazards associated with a chemical substance following a single, short-term exposure. For 2-Chloro-5-(trifluoromethoxy)aniline, these studies focus on the primary routes of industrial and laboratory exposure.

Oral, Dermal, and Inhalation Exposure

Based on hazard classifications, this compound is identified as harmful through oral, dermal, and inhalation routes of exposure. sigmaaldrich.com The compound is assigned the hazard statement H302+H312+H332, which indicates that it is harmful if swallowed, in contact with skin, or if inhaled. sigmaaldrich.com This classification places it in a category of substances that require significant caution and appropriate personal protective equipment during handling to prevent acute health effects.

Table 1: GHS Hazard Classifications for Acute Toxicity

| Exposure Route | Hazard Classification | Hazard Statement |

|---|---|---|

| Oral | Harmful if swallowed | H302 |

| Dermal | Harmful in contact with skin | H312 |

Data sourced from available safety information. sigmaaldrich.com

Systemic Toxicity and Target Organs

Information regarding the systemic toxicity and specific target organs of this compound following repeated or prolonged exposure is not sufficiently documented in available studies.

Hematopoietic System Impacts

While many aniline (B41778) derivatives are known to exert toxicity on the hematopoietic system, often leading to conditions such as methemoglobinemia, specific studies investigating the impact of this compound on this system have not been identified. Consequently, there is no research data to report on its effects on blood and blood-forming organs.

Genotoxicity and Mutagenicity Assessments

There are no available genotoxicity or mutagenicity assessments for this compound in the public domain. Standard tests, such as the Ames assay or in vitro and in vivo micronucleus assays, have not been reported for this specific compound.

Biocompatibility Studies

Biocompatibility studies are typically conducted for materials and compounds intended for use in medical devices or applications involving direct contact with biological systems. There is no information in the searched literature to indicate that this compound has been evaluated for such applications, and thus no biocompatibility data is available.

Occupational Exposure and Handling Precautions

As a chemical used in laboratory and industrial settings, adherence to strict safety protocols is essential when handling this compound to minimize occupational exposure.

Exposure Limits Official occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), have not been established for this compound jubilantingrevia.comfishersci.comnj.gov. In the absence of defined limits, exposure should be controlled to the lowest practical level.

Engineering Controls To minimize the risk of exposure, robust engineering controls should be implemented. This includes using the substance in a well-ventilated area, preferably with local exhaust ventilation to control the release of vapors or mists at the source thermofisher.comjubilantingrevia.com. Wherever possible, handling should occur within a closed system thermofisher.com. Workstation locations must be equipped with easily accessible eyewash stations and safety showers thermofisher.comfishersci.comfishersci.com.

Personal Protective Equipment (PPE) Appropriate personal protective equipment must be worn to prevent contact. The selection of PPE should be based on the concentration and amount of the substance being handled at the specific workplace.

| Protection Type | Recommended Equipment | Standards | Citations |

| Eye/Face Protection | Chemical safety goggles or glasses. | European Standard EN 166; OSHA 29 CFR 1910.133 | fishersci.iefishersci.com |

| Skin Protection | Protective gloves (e.g., nitrile rubber) and long-sleeved clothing to prevent skin exposure. | - | fishersci.iefishersci.comhpc-standards.com |

| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use, emergencies, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., for particulates and organic ammonia (B1221849) derivatives) should be used. | NIOSH/MSHA; European Standard EN 149, EN 143, EN14387 | fishersci.iefishersci.comfishersci.com |

Handling and Hygiene Practices Safe work practices are critical to prevent exposure.

Avoid contact with skin, eyes, and clothing fishersci.iejubilantingrevia.com.

Do not breathe dust, fumes, gas, mist, vapors, or spray thermofisher.comjubilantingrevia.com.

Wash hands and any exposed skin thoroughly after handling thermofisher.comjubilantingrevia.com.

Do not eat, drink, or smoke in areas where the chemical is handled or stored thermofisher.comjubilantingrevia.com.

Contaminated clothing should be removed and laundered before reuse fishersci.iejubilantingrevia.com.

Storage and Spill Management Proper storage is necessary to maintain the chemical's stability and prevent hazardous situations.

Storage Conditions: Store in a dry, cool, and well-ventilated place thermofisher.comfishersci.ie. Keep the container tightly closed thermofisher.comfishersci.ie. Protect from heat, sparks, open flames, and direct sunlight thermofisher.com.

Incompatible Materials: Store away from incompatible materials such as strong acids thermofisher.comjubilantingrevia.com.

Spill Response: In case of a spill, prevent the product from entering drains hpc-standards.com. Absorb the spillage with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal by a professional waste disposal service thermofisher.comhpc-standards.com.

Analytical Methodologies for 2 Chloro 5 Trifluoromethoxy Aniline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 2-Chloro-5-(trifluoromethoxy)aniline. These techniques rely on the interaction of the molecule with electromagnetic radiation to generate spectra that are characteristic of its specific chemical environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline (B41778) and substituted benzene (B151609) ring structure. Key vibrational modes would include N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and vibrations associated with the trifluoromethoxy group and the aromatic ring.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C-F (in OCF₃) | 1000 - 1300 | Stretching |

| C-O (in OCF₃) | 1200 - 1300 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| Aromatic C=C | 1400 - 1600 | Ring Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro, amino, and trifluoromethoxy substituents on the benzene ring.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would display separate signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the various substituents. The carbon of the trifluoromethoxy group would also have a characteristic chemical shift.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of substituted aniline compounds. The position and intensity of these bands are influenced by the electronic nature of the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. A reverse-phase HPLC method would be suitable for the analysis of this compound. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Typical HPLC Parameters for the Analysis of an Aniline Derivative

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is a robust technique frequently utilized for assessing the purity of this compound and separating it from volatile impurities. avantorsciences.comthermofisher.com The method involves vaporizing the sample and passing it through a capillary column, where separation occurs based on the differential partitioning of components between the stationary phase and the mobile gas phase. For aniline derivatives, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. nih.govsemanticscholar.orgd-nb.info This combination allows for both qualitative and quantitative analysis, making it invaluable for detecting and identifying trace-level impurities that may arise during synthesis. researchgate.net

Method development for aniline derivatives often involves optimizing parameters such as the column type, temperature program, and detector to achieve sufficient separation from structurally similar compounds. semanticscholar.orgd-nb.info For instance, specific stationary phases are selected to resolve isomers and related chloroanilines. A nitrogen-phosphorus detector (NPD) can be employed for enhanced sensitivity and selectivity for nitrogen-containing compounds like anilines. epa.gov

Table 1: Typical GC Parameters for Aniline Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp. 50-100 °C, ramped to 250-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive method for the analysis of primary aromatic amines, including this compound. nih.govunizar.es This technique is particularly advantageous for analyzing compounds that are non-volatile or thermally labile, which can be a challenge for GC-based methods. nih.gov In LC-MS, the compound is first separated via liquid chromatography, typically using a reverse-phase column, and then detected by a mass spectrometer. chrom-china.com

The mass spectrometer provides molecular weight information and fragmentation patterns, which allow for highly specific and sensitive detection. nih.gov Techniques like electrospray ionization (ESI) are commonly used for aniline derivatives, often in positive ion mode. semanticscholar.orgd-nb.info By employing tandem mass spectrometry (LC-MS/MS), analysts can achieve even greater selectivity and lower detection limits through methods like multiple reaction monitoring (MRM), which is ideal for quantifying trace amounts of the target analyte in complex matrices. nih.govsemanticscholar.orgd-nb.info

Table 2: Common LC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C18 or Biphenyl |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and water (often with formic acid) chrom-china.com |

| Flow Rate | 0.2 - 1.0 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode semanticscholar.org |

| Detection Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) chrom-china.comnih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). rjptonline.org By utilizing columns packed with sub-2µm particles, UPLC systems operate at higher pressures to deliver faster and more efficient separations. rjptonline.org This results in dramatically reduced analysis times, often by a factor of up to ten, and decreased solvent consumption, making it a more cost-effective and environmentally friendly technique. waters.comijsrtjournal.com

For the analysis of this compound and other primary aromatic amines, UPLC provides superior resolution, sensitivity, and speed. lcms.czwaters.com The enhanced resolution allows for better separation of the main compound from closely related impurities. waters.com When coupled with a mass spectrometer, such as a single quadrupole detector, UPLC-MS systems offer robust, selective, and sensitive analysis, which is critical for quality control in various industries. lcms.czwaters.com

Table 3: Comparison of HPLC and UPLC for Aromatic Amine Analysis

| Characteristic | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Analysis Time | ~30 minutes | ~5-10 minutes ijsrtjournal.com |

| Resolution | Good | Excellent, higher peak capacity waters.com |

| Solvent Consumption | Higher | Lower waters.com |

| System Pressure | Lower | Higher |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. For a compound like this compound, this technique can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformation.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. While a specific crystal structure for this compound is not widely published, the methodology has been successfully applied to related trifluoromethyl complexes and substituted anilines, confirming their molecular geometries. nih.govnih.gov This analytical tool is indispensable for absolute structural confirmation, especially for new chemical entities or when validating reference standards.

Elemental and Thermal Analysis (TGA/DSC)

Elemental and thermal analysis techniques are fundamental for characterizing the basic physical and chemical properties of this compound.

Elemental Analysis determines the elemental composition (percentage of Carbon, Hydrogen, Nitrogen, etc.) of the compound. This is a crucial step in confirming the empirical formula (C₇H₅ClF₃NO) and assessing the purity of a synthesized batch. The experimentally determined percentages must align with the theoretical values calculated from the molecular formula.

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information about the material's thermal stability and phase transitions. perkinelmer.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine the decomposition temperature, indicating its thermal stability. It can also quantify volatile components, such as residual solvents or water.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, a key indicator of purity, as well as other phase transitions like glass transitions or crystallization events. perkinelmer.com These techniques are vital for quality control in manufacturing and for understanding the material's behavior under different thermal conditions. perkinelmer.com

Regulatory Status and Environmental Monitoring

Regulatory Classifications and Hazard Statements

The regulatory classification and associated hazard statements for 2-Chloro-5-(trifluoromethoxy)aniline are not consistently available across all regulatory databases. Some sources indicate that data for a full hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is not available. However, based on the known hazards of similar chemical structures, it is handled as a substance requiring significant caution. Users should refer to the most current safety data sheets from their supplier for the most accurate and up-to-date information.

For illustrative purposes, related compounds like 2-Chloro-5-(trifluoromethyl)aniline are classified with specific hazards. It is crucial to note that these classifications are for a different, though structurally related, compound and should not be directly applied to this compound without specific regulatory guidance.

Table 1: GHS Hazard Classifications for a Structurally Related Compound (2-Chloro-5-(trifluoromethyl)aniline) Note: This data is for a related compound and is for informational purposes only. Specific data for this compound is not available.

| Hazard Class | Category |

|---|---|

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

Table 2: Hazard and Precautionary Statements for a Structurally Related Compound (2-Chloro-5-(trifluoromethyl)aniline) Note: This data is for a related compound and is for informational purposes only. Specific data for this compound is not available.

| Type | Code | Statement |

|---|---|---|

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H312 | Harmful in contact with skin. |

| Hazard | H332 | Harmful if inhaled. |

Waste Disposal and Environmental Release Considerations

Proper disposal of this compound is critical to prevent environmental contamination. As with many synthetic organic chemicals, it should be treated as hazardous waste.

Key considerations for waste disposal and environmental release include:

Professional Disposal : The compound should be disposed of through a licensed professional waste disposal service to ensure compliance with all applicable regulations.

Regulatory Compliance : Waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.

Prevention of Release : Measures should be in place to prevent the substance from entering drains, surface water, or groundwater. Spills should be contained with inert absorbent material and collected in suitable, closed containers for disposal.

Container Disposal : Empty containers should be treated as hazardous waste and disposed of through an approved waste handling site.

Due to the lack of specific data on its environmental fate, it is prudent to handle this compound with the assumption that it may be harmful to aquatic life and could have long-lasting effects on the environment.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of fluorinated anilines exist, ongoing research is focused on developing more efficient, cost-effective, and environmentally benign pathways. A promising area of investigation is the development of one-pot syntheses and the use of novel catalytic systems to improve yield and reduce waste. nih.gov One notable advancement in the synthesis of related compounds is a two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration. nih.govscispace.com This method provides a pathway to ortho-OCF3 aniline (B41778) derivatives and is noted for its use of bench-stable reagents, operational simplicity, and high functional-group tolerance. nih.govscispace.com Future research will likely focus on adapting and optimizing such innovative methods for the specific synthesis of 2-Chloro-5-(trifluoromethoxy)aniline, potentially leading to more sustainable and economically viable production processes.

Deeper Understanding of Structure-Reactivity Relationships

A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its effective utilization. The electronic effects of the substituents on the aromatic ring play a significant role in its reactivity. The trifluoromethoxy group is known to be strongly electron-withdrawing, which can influence the nucleophilicity of the aniline nitrogen and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. The chlorine atom also contributes to the electronic properties and lipophilicity of the molecule. Future research will likely involve detailed kinetic and mechanistic studies to quantify these effects and to build predictive models for its behavior in various chemical transformations. This deeper understanding will enable chemists to better design synthetic routes for its derivatives and to anticipate their chemical properties.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and reactivity. researchgate.net Techniques such as Density Functional Theory (DFT) can be employed to calculate molecular properties and to model reaction pathways, helping to elucidate reaction mechanisms and to predict the outcomes of chemical reactions. researchgate.net These computational models can guide experimental work, saving time and resources by identifying the most promising avenues for research. Future work in this area could involve the development of more accurate and efficient computational methods specifically tailored to fluorinated organic compounds.

Investigation of New Pharmaceutical and Agrochemical Targets

Substituted anilines are important building blocks in the synthesis of a wide range of biologically active molecules. The presence of both chlorine and a trifluoromethoxy group in this compound makes it an attractive starting material for the development of new pharmaceuticals and agrochemicals. innospk.comchemimpex.com Fluorine-containing groups are known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. innospk.com

Table 1: Potential Applications of this compound Derivatives

| Sector | Potential Application | Rationale |

|---|---|---|

| Pharmaceuticals | Anticancer agents, neurological drugs | The trifluoromethoxy group can improve drug-like properties. |

| Agrochemicals | Herbicides, fungicides, insecticides | Halogenated and trifluoromethyl groups are common in potent agrochemicals. |

Future research will focus on synthesizing libraries of compounds derived from this compound and screening them for activity against a variety of biological targets. This could lead to the discovery of new therapeutic agents for treating diseases or novel pesticides for crop protection. nih.govsemanticscholar.orgresearchgate.netrhhz.netagropages.com

Enhanced Environmental Remediation Strategies

The widespread use of halogenated aromatic compounds has raised concerns about their environmental fate and potential for pollution. Research into the biodegradation and remediation of these compounds is therefore of significant importance. Studies on related chlorinated anilines have shown that they can be degraded by microbial and photochemical processes. nih.govbesjournal.comnih.gov Future research in this area will likely focus on identifying and engineering microorganisms or developing advanced oxidation processes capable of efficiently degrading this compound and its derivatives. Understanding the environmental persistence and degradation pathways of this compound is essential for ensuring its safe and sustainable use.

Development of Safer Handling and Green Synthesis Protocols

The development of safe handling procedures and environmentally friendly synthetic methods is a critical aspect of modern chemistry. For this compound, this includes establishing comprehensive safety data for its handling and storage, as well as designing "green" synthetic routes that minimize the use of hazardous reagents and solvents. chlorinated-solvents.euolinchlorinatedorganics.comipi-global.comchlorinated-solvents.eu Green chemistry principles, such as the use of catalytic reagents, alternative energy sources (e.g., microwave or ultrasound), and benign solvent systems, will be increasingly applied to the synthesis of this and other fine chemicals. nih.gov The goal is to develop processes that are not only efficient and economical but also have a minimal impact on human health and the environment. youtube.com

Q & A

Q. How does the compound's stability under various pH conditions affect its applicability in bioorganic studies?